molecular formula C23H19N3O5 B11144611 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol

Cat. No.: B11144611
M. Wt: 417.4 g/mol
InChI Key: FJBJEOTXBXENEW-UHFFFAOYSA-N
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Description

2-[4-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a nitrophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves multiple steps, starting from commercially available precursors. One common approach involves the condensation of 2-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then subjected to further functionalization to introduce the nitrophenylmethoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

2-[4-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding. The pyrazole ring can also interact with various proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-METHOXYPHENYL)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to the combination of its functional groups and the pyrazole ring, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H19N3O5

Molecular Weight

417.4 g/mol

IUPAC Name

2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol

InChI

InChI=1S/C23H19N3O5/c1-30-22-5-3-2-4-18(22)20-13-24-25-23(20)19-11-10-17(12-21(19)27)31-14-15-6-8-16(9-7-15)26(28)29/h2-13,27H,14H2,1H3,(H,24,25)

InChI Key

FJBJEOTXBXENEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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